molecular formula C13H12ClN3O3 B2899991 4-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide CAS No. 633296-54-5

4-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide

Cat. No.: B2899991
CAS No.: 633296-54-5
M. Wt: 293.71
InChI Key: VGXBJKIGFZWIME-UHFFFAOYSA-N
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Description

This compound features a 1,3-dimethyltetrahydropyrimidine-2,6-dione core substituted at the 4-position with a 4-chlorobenzamide group. Its molecular formula is C₁₃H₁₂ClN₄O₃, with a calculated molecular weight of 320.72 g/mol (based on compositional analysis). The tetrahydropyrimidinone scaffold is structurally analogous to xanthine derivatives like theophylline, which exhibit diverse biological activities, including bronchodilation and anti-inflammatory effects . The chloro-substituted benzamide moiety likely enhances lipophilicity and target binding compared to simpler analogs.

Properties

IUPAC Name

4-chloro-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3/c1-16-10(7-11(18)17(2)13(16)20)15-12(19)8-3-5-9(14)6-4-8/h3-7H,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXBJKIGFZWIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide typically involves the following steps:

    Preparation of 4-chlorobenzoyl chloride: This is achieved by reacting 4-chlorobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Formation of the intermediate: The 4-chlorobenzoyl chloride is then reacted with 1,3-dimethylbarbituric acid in the presence of a base such as triethylamine (TEA) to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl groups in the pyrimidine ring can be reduced to form alcohols.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products

    Substitution: Formation of substituted benzamides.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

4-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share the tetrahydropyrimidinone core but differ in substituents, leading to variations in physicochemical and biological properties:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes
Target Compound: 4-Chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide C₁₃H₁₂ClN₄O₃ 320.72 4-chlorobenzamide Unknown; structural analogs suggest kinase or TRP channel modulation
(S)-2,6-Dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide (Compound 1, ) C₂₀H₂₀Cl₂N₆O₂ 447.1 Dichlorobenzamide, hydroxypropylamino-pyrimidine EGFR inhibitor with IC₅₀ in nM range
HC-030031 () C₁₄H₁₅N₅O₃ 301.30 4-isopropylphenylacetamide TRPA1 antagonist (IC₅₀ = 4–10 μM)
N-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2,4-dimethoxybenzamide () C₁₃H₁₃N₃O₅ 291.26 2,4-dimethoxybenzamide (no methyl groups) Synthetic precursor; no reported activity
2-Chloro-N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]acetamide () C₉H₁₂ClN₃O₃ 245.67 Chloroacetamide (methylene-linked) Unreported activity; smaller substituent
Key Observations:
  • Substituent Effects on Activity : The dichlorobenzamide in Compound 1 () enhances EGFR inhibition potency, while the chloroacetamide in ’s compound lacks reported activity, suggesting benzamide positioning is critical for target engagement.
  • Core Modifications: Methyl groups at the 1,3-positions (target compound) stabilize the tetrahydropyrimidinone ring, whereas their absence () may reduce metabolic stability .
Key Observations:
  • Amide Coupling : A common strategy for benzamide derivatives (e.g., ). The target compound likely employs similar conditions (e.g., DMF, base catalysis).
  • Regioselectivity : Substituents on the pyrimidine core (e.g., methyl groups in the target compound) require precise control during synthesis to avoid byproducts .

Biological Activity

4-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a benzamide moiety linked to a tetrahydropyrimidine structure , with a chloro substituent and dioxo functionality. Its molecular formula is C13H12ClN3O3C_{13}H_{12}ClN_3O_3 with a molecular weight of approximately 293.7057 g/mol. The unique combination of these structural elements contributes to its distinct chemical reactivity and biological properties.

Research indicates that this compound interacts with various biological targets through non-covalent interactions , including:

  • Hydrogen bonding
  • Van der Waals forces

These interactions modulate enzyme activities or receptor functions, which are crucial for its anticancer properties. Notably, the compound has shown potential as an anticancer agent against prostate cancer cell lines by affecting specific enzymes and receptors involved in cell proliferation and survival.

Anticancer Properties

Several studies have explored the anticancer properties of this compound. For instance:

  • In vitro studies demonstrated that it inhibits the growth of prostate cancer cells by inducing apoptosis and inhibiting cell cycle progression.
  • Mechanistic studies suggest that it may modulate the activity of key signaling pathways associated with cancer progression.

Comparative Analysis with Similar Compounds

To understand the biological activity better, a comparative analysis with structurally similar compounds was conducted. The following table summarizes key attributes:

Compound NameStructural FeaturesUnique Attributes
4-tert-butyl-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamideSimilar benzamide core; tert-butyl substituentDifferent steric effects due to tert-butyl group
4-tert-butyl-2,6-dimethyl-3,5-dinitroacetophenoneShares tert-butyl and dimethyl groupsDifferent functional groups affecting reactivity
4-tert-butyl-2,6-dimethyl-3,5-dinitrobenzamideSimilar benzamide core; different substituentsVariations in electronic properties due to nitro groups

This comparison highlights how variations in substituents can impact the biological activity and potential therapeutic applications of related compounds.

Case Studies

A notable case study involved the evaluation of this compound's effects on human prostate cancer cell lines. The study found that treatment with varying concentrations of this compound resulted in a significant reduction in cell viability. The mechanism was linked to:

  • Increased levels of reactive oxygen species (ROS)
  • Activation of apoptotic pathways

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapeutics .

Q & A

Q. What are the implications of divergent biological activity data across cell lines?

  • Answer : Factors include:
  • Cell-specific metabolism : Differences in CYP450 expression (e.g., BT-549 vs. HEK293).
  • Off-target effects : Use CRISPR-Cas9 knockouts to confirm target specificity.
  • Dosage optimization : Perform dose-response curves (0.1–100 µM) to identify IC₅₀ variability .

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